molecular formula C18H36O2Si B13112465 (1R)-1-((1S,3AR,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol

(1R)-1-((1S,3AR,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol

Cat. No.: B13112465
M. Wt: 312.6 g/mol
InChI Key: QDFQHDWFYMRCJG-WMMRIRDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature Conventions for Polycyclic Terpenoid Derivatives

The IUPAC name of the compound reflects its polycyclic terpenoid backbone, functional groups, and stereochemistry. The parent structure is derived from octahydro-1H-indene , a bicyclic system classified under the von Baeyer nomenclature for polycycloalkanes. The prefix octahydro- denotes full saturation of the indene ring system, while the 7a-methyl substituent indicates a methyl group at position 7a of the fused bicyclic framework.

Structural Breakdown:
  • Bicyclic Core : The indene system (C₉H₁₀) is hydrogenated to form octahydro-1H-indene (C₉H₁₆), a bicyclo[4.3.0]nonane derivative. The numbering follows IUPAC rules for fused bicyclic systems, prioritizing the bridgehead carbons (C1 and C7a).
  • Substituents :
    • A (tert-butyldimethylsilyl)oxy group at position 4. This protecting group is named as an alkoxy substituent, with tert-butyldimethylsilyl (TBDMS) prioritized alphabetically.
    • A methyl group at position 7a.
    • A (1R)-1-hydroxyethyl side chain at position 1 of the indene system.
Table 1: IUPAC Name Component Analysis
Component Structural Feature Nomenclature Rule Source
Octahydro-1H-indene Bicyclo[4.3.0]nonane Von Baeyer system for polycycles
4-((tert-Butyldimethylsilyl)oxy) Alkoxy substituent at C4 Functional group priority
7a-Methyl Methyl group at bridgehead C7a Bridgehead substituent numbering
(1R)-1-hydroxyethyl Ethanol side chain at C1 Stereodescriptor (R configuration)

The systematic name adheres to IUPAC’s hierarchical rules, where the longest carbon chain, functional groups, and substituents are prioritized in sequence.

Stereochemical Configuration Analysis Using Cahn-Ingold-Prelog Priorities

The compound contains four stereocenters:

  • C1 of the ethanol side chain (R configuration).
  • C1 , C3a , and C7a of the octahydro-1H-indene core (S, R, and R configurations, respectively).
Cahn-Ingold-Prelog (CIP) Priority Assignment:
  • Ethanol Side Chain (C1) :

    • Substituents: Hydroxyl (-OH) > ethyl group (-CH₂CH₃) > indene core > hydrogen.
    • The R configuration arises from the clockwise arrangement of -OH (priority 1), -CH₂CH₃ (priority 2), and the indene system (priority 3).
  • Indene Core (C1, C3a, C7a) :

    • C1 : Substituents: Ethanol side chain > bridgehead C7a > C2 > C9a. The S configuration results from counterclockwise prioritization.
    • C3a : Substituents: C4 (TBDMS-O-) > C3 > C2 > C7a. The R configuration is assigned due to the descending priority order.
    • C7a : Substituents: Methyl group > C1 > C7 > C8. The R configuration reflects the spatial arrangement of these groups.
Table 2: Stereochemical Assignments
Stereocenter Substituents (Priority Order) Configuration CIP Rule Application
C1 (Ethanol) -OH > -CH₂CH₃ > Indene > H R Clockwise descending priorities
C1 (Indene) -CH₂CH₂OH > C7a > C2 > C9a S Counterclockwise priorities
C3a -OTBDMS > C3 > C2 > C7a R Descending atomic number order
C7a -CH₃ > C1 > C7 > C8 R Highest priority to methyl group

The stereochemical descriptors are critical for distinguishing this compound from its diastereomers, particularly in synthetic terpenoid chemistry.

Comparative Analysis of Alternative Naming Systems in Chemical Databases

Chemical databases employ varying nomenclature strategies for complex terpenoid derivatives:

Table 3: Database Nomenclature Comparison
Database Name Style Key Features Limitations
CAS Semi-systematic with registry number Prioritizes functional groups and parent chain Omits stereochemical details
PubChem IUPAC-based with common names Includes stereodescriptors and substituents Inconsistent terpenoid parent
SciFinder Hybrid (IUPAC + trivial names) Uses octahydroindene as parent Abbreviates silyl groups
  • CAS Registry : The compound may be listed under a name like 1H-Inden-1-ol, 4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-, (1R,1S,3aR,7aR), emphasizing functional groups but truncating the bicyclic system’s description.
  • PubChem : Retains full IUPAC stereodescriptors but may classify the compound under terpenoid alcohols, potentially obscuring the silyl-protected oxy group.
  • SciFinder : Often uses shorthand for bulky substituents (e.g., TBDMSO- instead of (tert-butyldimethylsilyl)oxy), sacrificing precision for brevity.

These discrepancies highlight the tension between systematic rigor and practical usability in chemical informatics.

Properties

Molecular Formula

C18H36O2Si

Molecular Weight

312.6 g/mol

IUPAC Name

(1R)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol

InChI

InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14-,15+,16?,18-/m1/s1

InChI Key

QDFQHDWFYMRCJG-WMMRIRDVSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O

Origin of Product

United States

Biological Activity

The compound (1R)-1-((1S,3AR,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol is a complex organic molecule with potential implications in medicinal chemistry, particularly in the synthesis of vitamin D analogs. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The molecular formula is C23H42O2Si, with a molecular weight of approximately 398.66 g/mol. The presence of the TBDMS group allows for increased lipophilicity, which can influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways related to vitamin D metabolism. Analogous compounds have shown to modulate the activity of vitamin D receptors (VDR), influencing calcium homeostasis and immune responses.

2. Pharmacological Effects

Research indicates that derivatives of this compound may exhibit several pharmacological effects:

  • Antiproliferative Activity : Some studies suggest that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : There is evidence that vitamin D analogs can downregulate pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases.

3. Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyCompoundFindings
TBDMS vitamin D analogShowed significant antiproliferative effects on breast cancer cells.
Related silylated alcoholExhibited anti-inflammatory effects in murine models of arthritis.
Vitamin D derivativeEnhanced calcium absorption in intestinal epithelial cells.

4. In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound can effectively bind to VDR, leading to transcriptional activation of target genes involved in calcium metabolism. In vivo studies using animal models have illustrated its potential to improve bone density and reduce tumor growth rates when administered at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Stereochemical Variations

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Molecular Formula Mass (g/mol) Stereocenters Key Functional Groups CAS Number
Target Compound C₁₈H₃₆O₂Si 312.570 5 TBS ether, ethanol 147725-62-0
(1S)-1-[(1S,3aR,4S,7aR)-4-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}-7a-methyloctahydro-1H-inden-1-yl]ethanol C₁₈H₃₆O₂Si 312.570 5 Alternative silyl ether, ethanol 147725-62-0
(7aR)-1-[(2S)-1-Hydroxypropan-2-yl]-7a-methyloctahydro-1H-inden-4-ol C₁₃H₂₄O₂ 212.33 4 Free hydroxyl, propanol 64190-52-9
(2S)-2-((3aR,4S,7aR)-4-{[tert-Butyl(dimethyl)silyl]oxy}-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol C₁₉H₃₈O₂Si 338.60 5 TBS ether, propanol N/A
Key Observations:

Silyl Ether Variations :

  • The TBS group in the target compound is replaced with a dimethyl(2-methyl-2-propanyl)silyl group in the analogue from , altering steric bulk and lipophilicity .
  • Removal of the silyl group (e.g., ) increases polarity, enhancing aqueous solubility but reducing stability in acidic conditions .

Stereochemical Impact :

  • The (1S)-configured analogue () shares the same molecular formula as the target but differs in stereochemistry, which could affect receptor binding or enzymatic interactions .
Key Findings:
  • Catalytic Methods : Copper(II) chloride is utilized in synthesizing indole-containing analogues (), highlighting divergent strategies compared to the target’s acid-mediated synthesis .

Preparation Methods

Starting Materials and General Synthetic Strategy

  • The synthesis generally starts from octahydroindenone or related ketone derivatives , which are stereoselectively reduced or functionalized.
  • Introduction of the TBS protecting group is carried out on the hydroxyl group formed during or after the reduction step.
  • The chiral centers are controlled by using stereoselective reagents or chiral catalysts.

Protection of Hydroxyl Group with tert-Butyldimethylsilyl Chloride

  • The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine .
  • This step is crucial to prevent unwanted reactions on the alcohol during subsequent synthetic transformations.
  • Typical reaction conditions involve stirring the substrate with TBSCl and base in anhydrous solvents like dichloromethane at room temperature.

Stereoselective Reduction and Functionalization

  • The ketone precursor undergoes stereoselective reduction to the corresponding alcohol using reagents such as NaBH4 or chiral reducing agents.
  • In some protocols, allylic alcohol intermediates are obtained and further transformed via sigmatropic rearrangements or oxidation reactions.
  • For example, the use of sodium hydride (NaH) in ethanol at elevated temperature (70 °C) with ethyl 2-(diethoxyphosphoryl)acetate can generate intermediates that lead to the desired stereochemistry.

Purification and Isolation

  • After the reaction, the mixture is typically extracted with organic solvents (e.g., ethyl acetate or dichloromethane).
  • Drying agents like sodium sulfate (Na2SO4) are used to remove water.
  • Purification is achieved by column chromatography on silica gel using low polarity eluents (e.g., 1% ethyl acetate in hexane) to isolate the pure TBS-protected alcohol.

Detailed Research Findings and Experimental Data

Representative Experimental Procedure (Adapted from Literature)

Step Reagents and Conditions Description Yield (%)
1 Ketone precursor + NaH + ethyl 2-(diethoxyphosphoryl)acetate in EtOH, 70 °C, 16 h Formation of ester intermediate with stereocontrol 94%
2 Allylic alcohol + tert-butyldimethylsilyl chloride + imidazole in CH2Cl2, room temperature Protection of hydroxyl group as TBS ether High (not specified)
3 Purification by silica gel chromatography (1% EtOAc/Hexane) Isolation of pure TBS-protected alcohol -

Chemical and Physical Properties (Predicted and Experimental)

Property Value Source
Molecular Formula C18H36O2Si
Molecular Weight 312.6 g/mol
Boiling Point 367.3 ± 15.0 °C (predicted)
Density 0.94 ± 0.1 g/cm³ (predicted)
pKa (alcohol) 14.98 ± 0.10 (predicted)
CAS Number 147725-62-0

Structural Identifiers

Identifier Value
IUPAC Name (1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol
Standard InChI InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16-,18+/m0/s1
SMILES CC(C1CCC2C1(CCCC2OSi(C)C(C)(C)C)C)O

Summary Table of Preparation Method Features

Feature Description
Starting Material Octahydroindenone or related ketone derivatives
Key Reagents Sodium hydride (NaH), ethyl 2-(diethoxyphosphoryl)acetate, tert-butyldimethylsilyl chloride (TBSCl)
Reaction Conditions Heating at 70 °C for ester formation; room temperature for TBS protection
Stereoselectivity Controlled via chiral centers in starting material and reaction conditions
Purification Silica gel chromatography with low polarity eluents
Yield High yields reported (~94% for key ester intermediate step)
Applications Intermediate in synthesis of vitamin D analogs and other biologically active compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.